molecular formula C15H17N3O4 B12842327 (S)-1-(2-(((Benzyloxy)carbonyl)amino)propyl)-1H-pyrazole-5-carboxylic acid

(S)-1-(2-(((Benzyloxy)carbonyl)amino)propyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B12842327
M. Wt: 303.31 g/mol
InChI Key: VAADBEKYYBVSRZ-NSHDSACASA-N
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Description

(S)-1-(2-(((Benzyloxy)carbonyl)amino)propyl)-1H-pyrazole-5-carboxylic acid is a complex organic compound that features a pyrazole ring, a benzyloxycarbonyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-(((Benzyloxy)carbonyl)amino)propyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of protecting groups, such as the benzyloxycarbonyl group, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure high yield and purity. These methods often employ catalysts and optimized reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-(((Benzyloxy)carbonyl)amino)propyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the carboxylic acid group can yield aldehydes or ketones, while reduction of the benzyloxycarbonyl group can produce primary amines .

Scientific Research Applications

(S)-1-(2-(((Benzyloxy)carbonyl)amino)propyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-1-(2-(((Benzyloxy)carbonyl)amino)propyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional groups. The pyrazole ring can interact with various enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-(2-(((Benzyloxy)carbonyl)amino)propyl)-1H-pyrazole-5-carboxylic acid is unique due to its combination of a pyrazole ring, benzyloxycarbonyl group, and carboxylic acid functional group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .

Properties

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

2-[(2S)-2-(phenylmethoxycarbonylamino)propyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C15H17N3O4/c1-11(9-18-13(14(19)20)7-8-16-18)17-15(21)22-10-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,17,21)(H,19,20)/t11-/m0/s1

InChI Key

VAADBEKYYBVSRZ-NSHDSACASA-N

Isomeric SMILES

C[C@@H](CN1C(=CC=N1)C(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(CN1C(=CC=N1)C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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